2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes two quinoline moieties connected through a phenyl group, each bearing a carboxylic acid functional group. The presence of these functional groups and the aromatic rings makes this compound highly versatile and significant in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Doebner reaction, which involves the condensation of aniline with 2-nitrobenzaldehyde in the presence of pyruvic acid.
Coupling Reaction: The synthesized quinoline core is then subjected to a coupling reaction with a phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoline derivatives with additional carboxylic acid groups .
Scientific Research Applications
2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid, particularly as a histone deacetylase inhibitor, involves the binding of the compound to the active site of the enzyme. This binding prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and changes in gene expression . The molecular targets include histone deacetylases, and the pathways involved are related to the regulation of chromatin structure and gene transcription .
Comparison with Similar Compounds
2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-Phenylquinoline-4-carboxylic acid: This compound has a similar quinoline core but lacks the additional quinoline moiety and carboxylic acid groups.
2,2’-Biquinolinyl-4,4’-dicarboxylic acid: This compound has two quinoline moieties connected through a single bond, with carboxylic acid groups at the 4 and 4’ positions.
The uniqueness of this compound lies in its dual quinoline structure connected through a phenyl group, which provides enhanced binding interactions and potential biological activities .
Properties
Molecular Formula |
C26H16N2O4 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[4-(4-carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C26H16N2O4/c29-25(30)19-13-23(27-21-7-3-1-5-17(19)21)15-9-11-16(12-10-15)24-14-20(26(31)32)18-6-2-4-8-22(18)28-24/h1-14H,(H,29,30)(H,31,32) |
InChI Key |
YZUZUSJYPFGORM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.